molecular formula C20H34O B079852 (+)-Copalol CAS No. 10395-43-4

(+)-Copalol

Cat. No.: B079852
CAS No.: 10395-43-4
M. Wt: 290.5 g/mol
InChI Key: NERNKRPBSOBEHC-ATPOGHATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (-)-ent-copalol.

Properties

CAS No.

10395-43-4

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol

InChI

InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1

InChI Key

NERNKRPBSOBEHC-ATPOGHATSA-N

SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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